A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Sodium Salt
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, characterization, and applications of 1,2,4-triazole sodium salt, a critical intermediate in the development of pharmaceuticals and agrochemicals. The document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate its practical application in research and development.
Introduction: The Significance of 1,2,4-Triazole Sodium Salt
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms that is a cornerstone in medicinal chemistry and materials science.[1] This structural unit is present in a multitude of biologically active compounds, including numerous pharmaceutical drugs and agrochemicals.[1][2] 1,2,4-triazole sodium salt (CAS No: 41253-21-8), the deprotonated form of 1H-1,2,4-triazole, serves as a fundamental synthetic intermediate.[1][3] Its primary utility lies in its role as a potent nucleophile, facilitating the synthesis of a wide array of N-substituted 1,2,4-triazole derivatives.[1]
The importance of this compound is underscored by its application in the synthesis of antifungal medications like fluconazole and voriconazole, antiviral agents for treating conditions such as hepatitis B and HIV, and a variety of agricultural fungicides and plant growth regulators.[4][5] Its stability, reactivity, and ease of handling make it an invaluable building block in drug discovery and crop protection.[4][6]
Synthesis of 1,2,4-Triazole Sodium Salt
The most common and direct method for synthesizing 1,2,4-triazole sodium salt is through the deprotonation of the parent 1H-1,2,4-triazole, which possesses a weakly acidic proton on a ring nitrogen atom.[1] This acid-base reaction can be effectively carried out using common bases such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe).[1] The choice of base and reaction conditions can significantly influence the yield and purity of the final product.[1]
Experimental Protocols
Protocol 1: Synthesis using Sodium Methoxide in Methanol
This procedure is widely used for achieving a high yield of the sodium salt.[3]
-
Setup: A three-necked flask is equipped with a mechanical stirrer, an internal thermometer, and a reflux condenser under a dry nitrogen atmosphere.[3]
-
Reagents: Charge the flask with 200 mL of anhydrous methanol and 45 mL of a 30% sodium methoxide solution in methanol (equivalent to 0.25 mol of NaOMe).[3]
-
Reaction: At room temperature, add 17.4 g (0.25 mol) of 1,2,4-triazole in portions.[3]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux temperature and maintain stirring for 4 hours.[3]
-
Isolation: Following the reaction, remove the solvent by distillation under reduced pressure.[3]
-
Purification: Add 200 mL of dichloromethane to the resulting oily residue and stir for 15 minutes at room temperature.[3]
-
Final Product: Collect the precipitated solid product by filtration to yield sodium 1,2,4-triazolate as a colorless powder.[3]
Protocol 2: Synthesis using Sodium Hydroxide in Water
This method offers a more environmentally friendly approach using water as a solvent.[7]
-
Reagents: Prepare a solution of 1.2 g (0.03 mol) of sodium hydroxide in 5 mL of water at room temperature.[7]
-
Reaction: Add 1.03 g (0.015 mol) of 1H-1,2,4-triazole to the NaOH solution.[7]
-
Crystallization: Keep the reaction mixture at room temperature for several hours and then cool it to 4°C to facilitate crystallization of the hydrate.[7]
-
Isolation: Filter the crystallized product and wash it with chilled methanol and ether.[7]
-
Drying: The resulting crystalline hydrate readily loses water upon heating. Dry the product at 120-150°C to obtain the analytically pure, anhydrous 1H-1,2,4-triazole sodium salt.[7]
Synthesis Data Summary
| Parameter | Method 1: Sodium Methoxide | Method 2: Sodium Hydroxide |
| Base | Sodium Methoxide (NaOMe) | Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous Methanol | Water |
| Reactant Ratio | 1:1 (1,2,4-triazole : NaOMe) | 1:2 (1,2,4-triazole : NaOH)[7] |
| Temperature | Reflux | Room Temperature, then 4°C |
| Reaction Time | 4 hours[3] | Several hours[7] |
| Yield | ~98%[3] | ~67%[7] |
| Product Form | Colorless Powder[3] | Crystalline Solid[7] |
Synthesis Workflow Visualization
Caption: General workflow for the synthesis of 1,2,4-triazole sodium salt.
Characterization of 1,2,4-Triazole Sodium Salt
To confirm the identity, purity, and structure of the synthesized 1,2,4-triazole sodium salt, a combination of spectroscopic and analytical techniques is employed.
Analytical Techniques
-
¹H NMR Spectroscopy: This is a crucial technique for confirming the structure. In a suitable deuterated solvent such as D₂O or DMSO-d₆, the sodium salt of 1,2,4-triazole typically exhibits a singlet signal for the two equivalent protons on the triazole ring.[7] A reported spectrum in D-dimethylformamide shows a singlet at 7.84 ppm.[7] The absence of the acidic proton peak from the parent 1,2,4-triazole confirms the formation of the salt.[3]
-
FT-IR Spectroscopy: Infrared spectroscopy helps identify the functional groups and confirm the salt formation. The spectrum of the sodium salt will differ from the parent triazole, particularly in the N-H stretching region. The FT-IR spectrum of the sodium derivative shows characteristic absorption peaks related to the triazole ring vibrations.[8][9]
-
Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, providing confirmation of its empirical formula (C₂H₂N₃Na).[7]
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal stability of the compound.[10][11] The melting point for the analytically pure salt is reported to be in the range of 325-327°C.[7]
Characterization Data Summary
| Analysis | Observation | Reference |
| Molecular Weight | 91.05 g/mol | [12] |
| Appearance | White to off-white powder/crystalline solid | [3][12] |
| Melting Point | 325-327 °C | [7] |
| ¹H NMR | δ 7.84 ppm (s, 2H, in d-DMF) | [7] |
| FT-IR | Characteristic peaks for the triazolide anion | [8][9] |
| Elemental Analysis | Calculated: C 26.38%, H 2.21%, N 46.15%, Na 25.25%Found: C 26.21%, H 2.41%, N 46.28%, Na 25.75% | [7] |
Characterization Workflow Visualization
Caption: Workflow for the analytical characterization of 1,2,4-triazole sodium salt.
Applications in Research and Drug Development
1,2,4-Triazole sodium salt is a versatile nucleophile, primarily used in substitution reactions like N-alkylation.[1] This reactivity is the foundation for its extensive use in synthesizing a vast library of 1,2,4-triazole derivatives for various applications.
-
Pharmaceuticals: It is a key intermediate in the production of antifungal drugs (e.g., fluconazole, voriconazole) and antiviral medications.[4] The global market for these drugs is substantial, driven by the need for effective treatments for fungal and viral infections.[4]
-
Agrochemicals: In agriculture, it serves as a building block for triazole-class fungicides (e.g., tebuconazole, propiconazole) and plant growth regulators.[4][6] These compounds are vital for protecting crops from fungal pathogens and enhancing yield.[6]
-
Material Science: The compound is also utilized in the development of corrosion inhibitors, where it helps protect metals from degradation in harsh environments.[6]
Role as a Synthetic Precursor
The reaction of 1,2,4-triazole sodium salt with electrophiles, such as alkyl halides, is a common strategy for creating N-substituted triazoles. However, this reaction can lead to a mixture of N1 and N4-substituted isomers, presenting a regioselectivity challenge that is highly dependent on the reaction conditions.[1]
Caption: Synthetic pathway from 1,2,4-triazole sodium salt to key applications.
References
- 1. 1h-1,2,4-Triazole sodium salt | 41253-21-8 | Benchchem [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 1,2,4-Triazolylsodium synthesis - chemicalbook [chemicalbook.com]
- 4. 1,2,4-Triazole Sodium Salt Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. LT4128B - Process for the preparation of 1,2,4-triazole sodium salt - Google Patents [patents.google.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Triazole technical grade 41253-21-8 [sigmaaldrich.com]
